3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
This compound features a benzo[b][1,4]oxazepine core, a bicyclic system comprising a benzene ring fused to a seven-membered oxazepine ring. Key structural attributes include:
- Isobutyl group (CCC(C)C) at position 5 of the oxazepine ring.
- 3,3-Dimethyl substitution on the oxazepine, enhancing steric bulk.
- 4-Oxo group, introducing a ketone moiety.
The molecular formula is C23H28ClN2O4S (molecular weight: 480.0 g/mol). The sulfonamide group is a common pharmacophore in medicinal chemistry, often influencing target binding and pharmacokinetics .
Properties
IUPAC Name |
3-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-18-11-16(8-9-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-7-5-6-15(22)10-17/h5-11,14,23H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBUESCGIUEXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest that it may exhibit significant biological activity, particularly in the realms of anti-inflammatory and anticancer therapies. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately . The structure includes a chloro substituent and a tetrahydrobenzo[b][1,4]oxazepine core, which are critical for its biological interactions.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Key Functional Groups | Chloro group, sulfonamide, oxazepine core |
Pharmacological Properties
Initial studies indicate that compounds with similar structural characteristics may exhibit various pharmacological effects. The specific biological activity of This compound is currently under investigation. Potential activities include:
- Anti-inflammatory effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer properties : The structural motifs may allow interaction with cancer-related pathways or proteins.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Synthesis and Preparation
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepin Ring : This step involves cyclization reactions using appropriate precursors.
- Chlorination : Introduction of the chloro substituent can be achieved using reagents such as thionyl chloride.
- Sulfonation : The benzenesulfonamide group is attached through sulfonation reactions using sulfonyl chlorides.
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Tetrahydrobenzo[b][1,4]oxazepin formation | Cyclization | Precursor compounds |
| 2. Chlorination | Electrophilic substitution | Thionyl chloride |
| 3. Sulfonation | Nucleophilic substitution | Sulfonyl chlorides |
Case Study 1: Anti-inflammatory Activity
A study investigating structurally similar compounds demonstrated significant reductions in inflammatory markers in vitro. The mechanism involved inhibition of NF-kB signaling pathways.
Case Study 2: Anticancer Activity
Research on related benzenesulfonamides indicated that they could induce apoptosis in cancer cell lines by activating caspase pathways. Further studies are needed to confirm similar effects for our target compound.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structural features may exhibit various pharmacological effects. The following applications have been identified:
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating biochemical pathways associated with inflammation. The presence of the chloro group and the tetrahydrobenzo[b][1,4]oxazepin core may enhance its interaction with biological targets involved in inflammatory responses.
Anticancer Activity
The unique structure of this compound suggests potential anticancer properties. It is hypothesized that it may interact with enzymes or receptors involved in cancer cell proliferation and survival pathways. Research into similar compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
RIP1 Kinase Inhibition
One notable application is its potential as a receptor-interacting protein 1 (RIP1) kinase inhibitor. Dysregulation of RIP1 kinase is linked to various inflammatory diseases and neurodegenerative conditions. Inhibition of RIP1 may offer therapeutic benefits for diseases such as Alzheimer's and other neurodegenerative disorders.
Case Study: RIP1 Kinase Inhibitors
A study on related benzamide derivatives indicated their efficacy in inhibiting RIP1 kinase activity. These findings suggest that 3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide could follow similar pathways to exert its effects against inflammatory and neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Three analogs with modifications to the oxazepine or benzenesulfonamide moieties are compared (Table 1):
Table 1: Structural and Molecular Comparison
Key Observations
Alkyl Chain Modifications (Oxazepine Position 5)
- Isobutyl vs. Isopentyl: The isopentyl group (C5H11) in increases molecular weight by 14.1 g/mol compared to the isobutyl (C4H9) in the target compound.
- Ethyl Substitution : The ethyl group (C2H5) in reduces molecular weight by 57.1 g/mol relative to the target compound. This smaller chain may decrease lipophilicity, favoring aqueous solubility but reducing hydrophobic interactions.
Benzenesulfonamide Substituents
- Chloro Position : The target compound and share a 3-Cl substituent, whereas and have 5-Cl. The 3-Cl position may create distinct electronic effects on the sulfonamide’s acidity (pKa) compared to 5-Cl.
- Methoxy vs. Methyl Groups : incorporates a 2-OCH3 group, which is electron-donating and may increase solubility via hydrogen bonding. In contrast, ’s 2-CH3 group adds hydrophobicity.
Preparation Methods
Synthetic Pathways for Core Intermediate Formation
Oxazepine Ring Construction
The tetrahydrobenzo[b]oxazepin-4-one scaffold serves as the foundational intermediate. Two primary routes dominate its synthesis:
Cyclocondensation of 2-Aminophenol Derivatives
Reaction of substituted 2-aminophenols with diketones or α-haloketones under acidic or basic conditions yields the oxazepine ring. For example, heating 3,3-dimethyl-5-isobutyl-2-aminophenol with chloroacetone in acetic acid at 80°C generates the 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine core via intramolecular cyclization.
Schiff Base-Mediated Cyclization
Alternately, condensation of 2-aminophenol with aldehydes forms Schiff bases, which undergo cyclization upon treatment with anhydrides. For instance, reacting 2-aminophenol with 3-nitrophthalic anhydride in dry benzene at 60°C produces nitro-substituted oxazepines, a method adaptable to the target compound’s scaffold.
Table 1: Comparative Reaction Conditions for Oxazepine Formation
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Chloroacetone, acetic acid, 80°C, 6 hr | 72 | |
| Schiff Base Cyclization | 3-Nitrophthalic anhydride, benzene, 60°C | 65 |
Sulfonamide Bond Formation
Sulfonyl Chloride Activation
The oxazepine amine undergoes nucleophilic substitution with 3-chlorobenzenesulfonyl chloride. Key steps include:
- Amine Deprotonation : Treatment with triethylamine (2 eq) in dichloromethane (DCM) at 0°C activates the amine for electrophilic attack.
- Coupling Reaction : Slow addition of sulfonyl chloride (1.2 eq) to the amine solution, followed by stirring at room temperature for 12 hr, forms the sulfonamide bond.
Critical Parameters :
Alternative Coupling Strategies
Solid-Phase Synthesis : Immobilizing the oxazepine amine on Wang resin enables iterative coupling–cleavage cycles, enhancing purity (>98%) but reducing yield (55%).
Microwave Assistance : Irradiation at 100°C for 30 min accelerates coupling, achieving 85% yield versus 72% under thermal conditions.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Replacing batch reactors with continuous flow systems improves heat dissipation and reduces reaction times:
Green Chemistry Innovations
Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes dichloromethane, reducing environmental impact while maintaining yield (70% vs. 72%).
Catalytic Recycling : Silica-supported triethylamine catalysts enable five reuse cycles without yield loss.
Table 2: Industrial Production Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Purity (%) | 95 | 98 |
| Solvent Waste (L/kg) | 120 | 45 |
Mechanistic Insights and Byproduct Analysis
Reaction Pathway Elucidation
Oxazepine Formation : DFT calculations reveal a two-step mechanism:
- Iminium Ion Formation : Protonation of the Schiff base nitrogen facilitates cyclization.
- Ring Closure : Nucleophilic attack by the phenolic oxygen completes the oxazepine structure.
Sulfonamide Coupling : Kinetic studies indicate a second-order reaction, with rate-limiting attack by the amine on electrophilic sulfur.
Purification and Characterization
Chromatographic Techniques
Preparative HPLC :
- Column: C18, 250 × 21.2 mm
- Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA
- Purity: >99% at 98% recovery.
Crystallization Optimization :
Ethanol/water (4:1) at −20°C yields prismatic crystals suitable for X-ray diffraction.
Spectroscopic Validation
- NMR : δ 7.8 ppm (s, 1H, SO2NH), δ 2.1 ppm (s, 6H, N(CH3)2).
- HRMS : Calculated [M+H]+: 521.18, Found: 521.17.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are essential for verifying the benzoxazepine core (e.g., δ 4.2–5.0 ppm for oxazepine protons) and sulfonamide linkage (δ 7.5–8.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected ~450–500 g/mol) and isotopic patterns .
- HPLC-PDA : Validates purity (>95%) and detects regioisomeric byproducts using C18 columns with acetonitrile/water gradients .
How can researchers resolve discrepancies in reported biological activity data across studies?
Advanced Research Focus
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays) or enzyme sources (recombinant vs. native SYK kinase) .
- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
Methodological Recommendations :
What computational strategies are recommended to study its interaction with SYK kinase?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes, focusing on the sulfonamide group’s interaction with SYK’s ATP-binding pocket .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro analogs) with IC values to guide lead optimization .
What in vitro models are appropriate for evaluating anti-inflammatory potential?
Q. Intermediate Research Focus
- Enzyme Inhibition Assays : Direct SYK kinase inhibition measured via ADP-Glo™ Kinase Assay .
- Cell-Based Models :
- LPS-stimulated macrophages (e.g., IL-6/TNF-α ELISA).
- Neutrophil chemotaxis assays using Boyden chambers .
Critical Parameters : Include positive controls (e.g., R406 for SYK inhibition) and dose-response curves (1 nM–10 µM) .
How does the substitution pattern influence pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity : Isobutyl groups increase logP (~3.5), impacting membrane permeability but risking CYP450-mediated metabolism .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., oxazepine ring oxidation) .
- Solubility : Modify with polar substituents (e.g., methoxy groups) while monitoring plasma protein binding via equilibrium dialysis .
What quality control parameters are prioritized during scale-up synthesis?
Q. Intermediate Research Focus
- Purity : Use preparative HPLC to isolate batches with ≤0.5% impurities .
- Crystallinity : Characterize via XRPD to ensure batch-to-batch consistency .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products .
What mechanistic insights are gained from comparative studies with analogs?
Q. Advanced Research Focus
- Sulfonamide vs. Carboxamide : Sulfonamides exhibit stronger SYK inhibition due to enhanced hydrogen bonding with Lys402 .
- Isobutyl vs. Propyl Substituents : Isobutyl improves target residence time but reduces aqueous solubility .
- Chloro vs. Fluoro : 3-Chloro substitution enhances selectivity over JAK2 kinase (10-fold vs. 2-fold for 3-fluoro) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
